3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole
Description
Properties
IUPAC Name |
3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O2/c23-17-12-10-15(11-13-17)19(14-25(26)27)21-18-8-4-5-9-20(18)24-22(21)16-6-2-1-3-7-16/h1-13,19,24H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJFRJUWKRNQIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone or aldehyde under acidic conditions to form the indole core . The specific synthesis of this compound may involve the reaction of 4-chlorophenylacetone with phenylhydrazine, followed by nitration to introduce the nitro group. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acids, bases, metal catalysts, and organic solvents. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole has several scientific research applications:
Medicinal Chemistry: Indole derivatives are explored for their potential as anticancer, antiviral, and antimicrobial agents. This compound may be investigated for its ability to interact with biological targets and pathways involved in disease processes.
Biological Studies: The compound can be used in studies to understand the biological activities of indole derivatives, including their effects on cellular processes and signaling pathways.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to receptors or enzymes, modulating their activity and leading to various biological effects . The nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components, contributing to the compound’s biological activity .
Comparison with Similar Compounds
3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole can be compared with other indole derivatives such as:
3-(2-nitroethyl)-2-phenyl-1H-indole: Lacks the chlorophenyl group, which may affect its biological activity and chemical reactivity.
3-[1-(4-bromophenyl)-2-nitroethyl]-2-phenyl-1H-indole: Contains a bromophenyl group instead of a chlorophenyl group, potentially altering its pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and biological interactions .
Biological Activity
3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole is a synthetic compound belonging to the indole family, characterized by its unique structural features, including a chlorophenyl group, a nitroethyl group, and a phenyl group attached to the indole core. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and inflammation modulation.
Structural Characteristics
The structural formula of this compound is represented as follows:
Key Structural Features:
- Indole Core: A bicyclic structure consisting of a fused benzene and pyrrole ring.
- Chlorophenyl Group: Enhances lipophilicity and may influence biological interactions.
- Nitroethyl Group: Potentially involved in redox reactions, impacting biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its anticancer properties and other pharmacological effects.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have reported micromolar activity (around 10 µM) against cell lines such as A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) . The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.
The proposed mechanisms through which this compound exerts its effects include:
- Cell Cycle Arrest: Interference with cell cycle progression leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress within cancer cells.
- Inhibition of Signaling Pathways: Targeting key signaling pathways involved in tumor growth and survival.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar indole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(2-nitroethyl)-2-phenyl-1H-indole | Lacks chlorophenyl group | Reduced anticancer activity |
| 3-[1-(4-bromophenyl)-2-nitroethyl]-2-phenyl-1H-indole | Contains bromophenyl group | Altered pharmacological properties |
| 3-[1-(4-fluorophenyl)-2-nitroethyl]-2-phenyl-1H-indole | Contains fluorophenyl group | Unique electronic properties affecting reactivity |
The presence of the chlorophenyl group in this compound is believed to enhance its interaction with biological targets compared to other derivatives .
Case Studies
Several case studies have documented the biological effects of this compound:
- Study on Lung Cancer Cells (A549):
-
Study on Cervical Cancer Cells (HeLa):
- Findings: Demonstrated inhibition of cell proliferation and migration.
- Mechanism: Suggested involvement of signaling pathway modulation.
- Reference:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
